Carthamone

Description

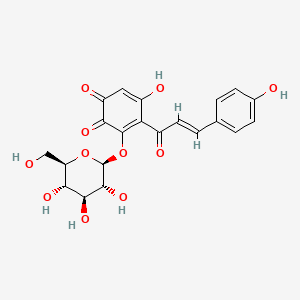

Structure

3D Structure

Properties

Molecular Formula |

C21H20O11 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C21H20O11/c22-8-14-17(28)18(29)19(30)21(31-14)32-20-15(12(25)7-13(26)16(20)27)11(24)6-3-9-1-4-10(23)5-2-9/h1-7,14,17-19,21-23,25,28-30H,8H2/b6-3+/t14-,17-,18+,19-,21+/m1/s1 |

InChI Key |

YQNGUUQYDSHYMO-MVAXXSNXSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C(=O)C(=O)C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=O)C(=O)C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C(=O)C(=O)C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Carthamone

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Carthamone, also known as carthamin, is a prominent red pigment classified as a quinochalcone C-glycoside.[1][2] It is isolated from the flowers of Carthamus tinctorius L., commonly known as safflower.[3] This plant has a long history of use in traditional medicine, and its extracts are utilized in the development of various pharmacological agents.[4] this compound and its related compounds are the subject of ongoing research due to their diverse biological activities. This guide provides a comprehensive overview of the chemical properties of this compound, detailing its physicochemical characteristics, stability, and the analytical methods used for its characterization.

Physicochemical Properties

This compound is a complex molecule with a distinct structure that dictates its physical and chemical behavior. It typically appears as a red amorphous powder with a metallic luster.[1] The core structure is a chalcone (B49325), a class of compounds that are precursors to flavonoids and are known for their biological activities.[5][6]

| Property | Value | Source |

| Common Name | This compound, Carthamin | [3][7] |

| Synonyms | Carthamus red, Natural Red 26 | [8] |

| Chemical Formula | C₂₁H₂₀O₁₁ | [3] |

| Average Molecular Weight | 448.377 g/mol | [3] |

| Monoisotopic Mass | 448.101 g/mol | [3] |

| CAS Registry Number | 86579-00-2 | [3] |

| Appearance | Dark red to red-brown powder | [1][9] |

| Solubility | Very slightly soluble in water and ethanol. Practically insoluble in ether. Soluble in dimethylformamide. | [9] |

Stability Profile

The stability of this compound is a critical factor for its application in various fields. It is known to be relatively unstable, especially in aqueous solutions at room temperature, which has limited its use in the food industry.[6][10] However, its stability can be influenced by several factors, including pH, temperature, and light.

| Condition | Observation | Source(s) |

| pH | More stable in alkaline conditions than in acidic or neutral conditions. At 25°C, the decomposition half-life is 4.0 hours at pH 5.0, 5.1 hours at pH 7.0, and 12.5 hours at pH 12.0.[11][12] | [11][12][13] |

| Temperature | Higher temperatures lead to more rapid decomposition.[13] The activation energies for degradation are 15.6 kcal/mol at pH 5.0, 15.7 kcal/mol at pH 7.0, and 16.8 kcal/mol at pH 12.0.[11][12] | [11][12][13] |

| Light | Relatively stable under visible light but can be degraded by ultraviolet (UV) light.[13] | [13] |

| Complexation | Stability is significantly enhanced when complexed with cellulose. The this compound-cellulose complex can withstand heating up to 70°C for 15 minutes in a pH range of 2-5, showing up to 90% stability.[6][10] | [6][10] |

Spectroscopic and Chromatographic Characterization

A variety of analytical techniques are employed to identify, quantify, and characterize this compound.

A reversed-phase HPLC (RP-HPLC) method is commonly used for the analysis and purification of this compound.[2][14]

Experimental Protocol:

-

System: A standard HPLC system equipped with a UV-Vis detector.[2]

-

Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm I.D., 5 µm).[2]

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (45:55, v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV detection at 520 nm.[2]

-

Injection Volume: 20 µL.[2]

-

Retention Time: Approximately 6.00 (±0.10) minutes under these conditions.[2]

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of this compound.[5][15] Quantitative ¹H-NMR (qHNMR) can also be used for its quantification without the need for an authentic standard.[5][16]

Experimental Protocol (Quantitative ¹H-NMR):

-

Sample Preparation: The sample containing this compound is repeatedly extracted with methanol. The extract is then dissolved in deuterated pyridine (B92270) (pyridine-d₅) containing a known concentration of an internal standard, such as hexamethyldisilane (B74624) (HMD).[5][16]

-

Acquisition: ¹H-NMR spectra are recorded on a suitable NMR spectrometer.

-

Quantification: The content of this compound is calculated from the ratio of the integral of a characteristic signal of this compound (e.g., a singlet signal at approximately δ 9.3 ppm for H-16) to the integral of the signal from the internal standard (e.g., δ 0 ppm for HMD).[5][16]

UV-Vis spectroscopy is used to determine the absorption characteristics of this compound and to monitor its stability.

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as dimethylformamide or an aqueous buffer of a specific pH.[9]

-

Analysis: The absorption spectrum is recorded over a range of wavelengths, typically from 200 to 600 nm.[17]

-

Characteristic Absorption: In dimethylformamide, this compound exhibits an absorption maximum (λmax) between 525-535 nm.[9] The λmax can shift depending on the pH of the solution.[17]

IR spectroscopy provides information about the functional groups present in the this compound molecule.

Experimental Protocol:

-

Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet or measured using an ATR (Attenuated Total Reflectance) accessory.

-

Analysis: The IR spectrum is recorded over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Interpretation: The presence of characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups can be identified to confirm the structure of this compound.[6][10]

Biological Context and Potential Signaling Pathways

This compound belongs to the chalcone family of compounds, which are known to interact with various cellular signaling pathways.[18] While specific pathways for this compound are still under extensive investigation, related chalcones like Cardamonin have been shown to modulate pathways such as NF-κB, mTOR, and PI3K-AKT, which are crucial in inflammation and cell proliferation.[18][19] The diagram below illustrates a generalized signaling pathway that can be modulated by chalcones, providing a potential framework for this compound research.

Caption: Generalized Chalcone Signaling Pathway Inhibition.

Experimental Workflow: Extraction and Analysis

The process of studying this compound involves several key steps, from extraction from the plant material to purification and detailed chemical analysis. The following diagram outlines a typical experimental workflow.

Caption: Workflow for this compound Extraction and Analysis.

References

- 1. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. contaminantdb.ca [contaminantdb.ca]

- 4. Phytochemistry, pharmacology and medicinal properties of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Determination of Carthamin in Carthamus Red by 1H-NMR Spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 6. Stability limits of a red Carthamin-cellulose complex as a potential food colourant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, 86579-00-2 [thegoodscentscompany.com]

- 8. Carthamin | C43H42O22 | CID 135565560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Carthamus red [fao.org]

- 10. researchgate.net [researchgate.net]

- 11. Stability of carthamin fromCarthamus tinctorius in aqueous solution: pH and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of Carthamin from Carthamus tinctorius in Aqueous Solution;pH and temperature effects -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 13. Research Journal of Biological Sciences [makhillpublications.co]

- 14. High-performance liquid chromatography of carthamin, safflor yellow A and a precursor of carthamin. Application to the investigation of an unknown red pigment produced in cultured cells of safflower - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Complete Assignment of the 1H and 13C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. repository.utm.md [repository.utm.md]

- 18. Cardamonin: A new player to fight cancer via multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Carthamone Biosynthesis Pathway in Carthamus tinctorius: A Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the carthamone biosynthesis pathway in Carthamus tinctorius (safflower), intended for researchers, scientists, and professionals in drug development. This compound, a quinoid chalcone (B49325) pigment, is responsible for the vibrant red color of safflower florets and possesses a range of bioactive properties. This document details the enzymatic steps, key intermediates, and regulatory networks that govern the production of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the biosynthetic and signaling pathways to facilitate a deeper understanding and further research into this specialized metabolic route.

Introduction

Carthamus tinctorius L., commonly known as safflower, is an economically important crop cultivated for its oilseed and florets. The florets are a rich source of natural colorants, primarily the yellow water-soluble hydroxysafflor yellow A (HSYA) and the red, sparingly soluble carthamin. Carthamin is derived from its direct precursor, precarthamin, and the final dimeric product is often referred to as this compound. The biosynthesis of these pigments is a specialized branch of the flavonoid pathway, involving a series of enzymatic reactions that are tightly regulated by genetic and environmental factors. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for applications in the food, cosmetic, and pharmaceutical industries.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of chalcone, the precursor for all flavonoids. A series of subsequent enzymatic modifications, including glycosylation, hydroxylation, and oxidation, leads to the formation of the characteristic quinochalcones found in safflower.

Key Enzymes and Intermediates

The core biosynthetic pathway involves several key enzymes that catalyze the conversion of precursors into this compound.

-

Chalcone Synthase (CHS): This is the first committed enzyme in the flavonoid biosynthesis pathway. It catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[1][2] Several CHS genes have been identified in safflower, with CtCHS1 being highly expressed in the flowers and playing a significant role in flavonoid synthesis.[2][3][4]

-

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.

-

Downstream Modifying Enzymes: Following the formation of the chalcone backbone, a series of largely uncharacterized enzymes, likely including glycosyltransferases and cytochrome P450 monooxygenases, are responsible for the synthesis of precarthamin.

-

Carthamin Synthase (CarS) / Precarthamin Decarboxylase: This enzyme catalyzes the final step in carthamin biosynthesis, the oxidative decarboxylation of precarthamin to form carthamin.[5] This enzyme has been identified as a peroxidase homolog.[6]

The key intermediates in the pathway are:

-

p-Coumaroyl-CoA

-

Malonyl-CoA

-

Naringenin Chalcone

-

(2S)-Naringenin

-

Precarthamin

-

Carthamin (a component of this compound)

Caption: The core enzymatic steps in the this compound biosynthesis pathway.

Quantitative Data

The production of this compound and its precursors is dynamically regulated during flower development and in response to external stimuli. The following tables summarize key quantitative data from various studies.

Enzyme Kinetics of Precarthamin Decarboxylase (Carthamin Synthase)

| Parameter | Value | Unit | Reference |

| Optimum pH | 5.0 | - | [5] |

| Molecular Mass (SDS-PAGE) | 33 | kDa | [5] |

| Molecular Mass (Native) | 24 | kDa | [5] |

| Km (for Precarthamin) | 164 | µM | [5] |

| Vmax | 29.2 | nmol/min | [5] |

| kcat (Turnover number) | 1.42 x 102 | s-1 | [5] |

| Activation Energy | 19.7 | kcal mol-1 | [5] |

Relative Gene Expression of Key Biosynthetic Genes During Flower Development

| Gene | Bud Stage | Full Bloom | Fading Stage | Reference |

| CtCHS1 | High | Decreasing | Low | [2][3] |

| CtCHI | High | Peaking | Decreasing | [7] |

| CtF3H | Moderate | High | Decreasing | [8] |

Note: This table represents general trends observed across multiple studies. Expression levels are relative and not absolute.

Metabolite Accumulation During Flower Development

| Metabolite | Initial Flowering | Full Bloom | Fading Stage | Reference |

| p-Coumaric acid | Low | Moderate | High | [9] |

| Naringenin Chalcone | Low | Moderate | High | [9] |

| Naringenin | Low | Moderate | High | [9] |

| Hydroxysafflor Yellow A (HSYA) | Increasing | Peak | Decreasing | [10] |

| Carthamin | Low | Increasing | Peak | [10] |

Note: This table represents general trends. Actual concentrations can vary based on cultivar and environmental conditions.

Regulatory and Signaling Pathways

The biosynthesis of this compound is a highly regulated process, influenced by both developmental cues and environmental stresses. Key regulatory components include transcription factors and phytohormones.

Hormonal Regulation by Methyl Jasmonate (MeJA)

Methyl jasmonate (MeJA) is a plant hormone that acts as an elicitor, stimulating the production of secondary metabolites, including flavonoids in safflower.[1][11]

-

Mechanism: MeJA treatment upregulates the expression of upstream genes in the flavonoid pathway, such as CHS and CHI, while downregulating some downstream genes, thereby channeling metabolic flux towards the production of quinochalcones like HSYA and carthamin.[8][11]

-

Signaling Cascade: The MeJA signal is perceived by receptors, leading to a signaling cascade that activates specific transcription factors. Promoters of MeJA-responsive genes in the this compound pathway, such as CtCHI, contain MeJA-responsive elements.[11]

Regulation by UV-B Radiation

UV-B radiation is an environmental stressor that can induce the production of flavonoids as a protective mechanism.

-

Mechanism: UV-B exposure has been shown to increase the accumulation of flavonoids in safflower.[12][13] This is mediated by the upregulation of key biosynthetic genes.

-

Signaling Pathway: The UV-B signal is perceived by the UVR8 photoreceptor, which triggers a signaling cascade involving the HY5 and MYB12 transcription factors.[14] These transcription factors then activate the expression of flavonoid biosynthesis genes. In safflower, a WD40-repeat protein, CtWD40-6, has been shown to be induced by UV-B and interacts with key enzymes of the flavonoid pathway, including CHS, to enhance flavonoid accumulation and UV-B tolerance.[12]

Transcriptional Regulation by MYB and bHLH Factors

The expression of flavonoid biosynthesis genes is controlled by a complex interplay of transcription factors, primarily from the MYB and bHLH families.[15][16][17][18][19]

-

MBW Complex: In many plants, a regulatory complex consisting of MYB, bHLH, and WD40-repeat proteins (the MBW complex) activates the promoters of flavonoid structural genes.[17]

-

In Safflower: Genome-wide studies in Carthamus tinctorius have identified numerous MYB and bHLH transcription factors that are co-expressed with flavonoid biosynthesis genes, suggesting their role in regulating this pathway.[15][16] Specific MYB factors have been shown to be responsive to MeJA treatment and are correlated with the expression of genes involved in flavonoid glycoside biosynthesis.[15]

Caption: Signaling pathways influencing this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the this compound biosynthesis pathway.

Chalcone Synthase (CHS) Activity Assay

This protocol is adapted for safflower based on established methods for other plant species.

Objective: To determine the enzymatic activity of CHS in crude protein extracts from safflower petals.

Materials:

-

Safflower petals (fresh or frozen at -80°C)

-

Extraction Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.5) containing 1.4 mM 2-mercaptoethanol.

-

Substrate solution: 10 µM p-coumaroyl-CoA in extraction buffer.

-

Malonyl-CoA solution: 130 µM malonyl-CoA in extraction buffer.

-

Spectrophotometer.

Procedure:

-

Protein Extraction: a. Homogenize 1 g of safflower petals in 5 mL of ice-cold extraction buffer using a mortar and pestle or a homogenizer. b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Enzyme Assay: a. In a 1 mL cuvette, combine 870 µL of extraction buffer, 100 µL of malonyl-CoA solution, and 20 µL of the crude enzyme extract. b. Incubate the mixture at 30°C for 2 minutes. c. Initiate the reaction by adding 10 µL of the p-coumaroyl-CoA substrate solution. d. Immediately measure the increase in absorbance at 370 nm for 5-10 minutes. Naringenin chalcone has a maximum absorbance at this wavelength.

-

Calculation of Activity: a. Calculate the rate of change in absorbance per minute (ΔA370/min). b. Use the molar extinction coefficient of naringenin chalcone (ε = 29,000 M-1cm-1) to calculate the enzyme activity in units of µmol/min. c. Express the specific activity as µmol/min/mg of protein.

Purification of Carthamin Synthase (Precarthamin Decarboxylase)

This protocol is based on the purification of "precarthamin decarboxylase" from safflower petals.[5][6][20]

Objective: To purify Carthamin Synthase from safflower petals for characterization.

Materials:

-

Yellow petals of Carthamus tinctorius.

-

Extraction Buffer: 50 mM sodium phosphate buffer (pH 7.0) containing 10 mM 2-mercaptoethanol.

-

Dialysis tubing.

-

DEAE-Sepharose column.

-

Sephadex G-100 column.

-

Chromatography system.

Procedure:

-

Crude Extract Preparation: a. Homogenize fresh yellow safflower petals in the extraction buffer. b. Filter the homogenate through cheesecloth and centrifuge to remove cell debris.

-

Ammonium Sulfate Fractionation: a. Slowly add solid ammonium sulfate to the crude extract to achieve 40-80% saturation while stirring on ice. b. Centrifuge to collect the precipitated protein. c. Resuspend the pellet in a minimal volume of extraction buffer and dialyze against the same buffer overnight.

-

Anion Exchange Chromatography: a. Load the dialyzed protein solution onto a DEAE-Sepharose column pre-equilibrated with the extraction buffer. b. Wash the column with the equilibration buffer. c. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the extraction buffer. d. Collect fractions and assay for Carthamin Synthase activity.

-

Gel Filtration Chromatography: a. Pool the active fractions from the ion-exchange chromatography step and concentrate them. b. Load the concentrated sample onto a Sephadex G-100 column equilibrated with the extraction buffer containing 0.1 M NaCl. c. Elute the proteins with the same buffer and collect fractions. d. Assay the fractions for Carthamin Synthase activity. The active fractions should contain the purified enzyme.

-

Purity Assessment: a. Assess the purity of the final enzyme preparation by SDS-PAGE.

HPLC-MS/MS Quantification of Precarthamin and Carthamin

Objective: To quantify the levels of precarthamin and carthamin in safflower petal extracts.[21][22][23][24][25]

Materials:

-

Dried safflower petals.

-

Extraction solvent: 70% methanol (B129727) in water.

-

HPLC system coupled with a tandem mass spectrometer (MS/MS).

-

C18 reversed-phase HPLC column.

-

Mobile phase A: 0.1% formic acid in water.

-

Mobile phase B: 0.1% formic acid in acetonitrile.

-

Precarthamin and carthamin standards.

Procedure:

-

Sample Extraction: a. Grind dried safflower petals to a fine powder. b. Extract a known weight of the powder (e.g., 100 mg) with the extraction solvent overnight at 4°C. c. Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

-

HPLC-MS/MS Analysis: a. Inject the filtered extract into the HPLC-MS/MS system. b. Separate the compounds on the C18 column using a gradient elution with mobile phases A and B. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; followed by re-equilibration. c. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for the specific precursor-to-product ion transitions of precarthamin and carthamin.

-

Quantification: a. Prepare a calibration curve using the precarthamin and carthamin standards. b. Quantify the amount of each compound in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow for Integrated Metabolomic and Transcriptomic Analysis

Caption: Workflow for integrated omics analysis of safflower.

Conclusion

The biosynthesis of this compound in Carthamus tinctorius is a complex and highly regulated process that is beginning to be unraveled through modern analytical techniques. This guide has provided a detailed overview of the core biosynthetic pathway, the key enzymes and intermediates involved, and the intricate regulatory networks that control the production of this valuable pigment. The quantitative data and experimental protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the molecular mechanisms of this compound biosynthesis and enabling the development of strategies for its enhanced production and utilization. Future research should focus on the functional characterization of the remaining unknown enzymes in the pathway and a more detailed elucidation of the signaling cascades that connect environmental cues to the regulation of this compound biosynthesis.

References

- 1. Integrated metabolomics and transcriptome analysis on flavonoid biosynthesis in safflower (Carthamus tinctorius L.) under MeJA treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification and characterization of precarthamin decarboxylase from the yellow petals of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the Genes Coding for Carthamin Synthase, Peroxidase Homologs that Catalyze the Final Enzymatic Step of Red Pigmentation in Safflower (Carthamus tinctorius L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular cloning and functional characterization of chalcone isomerase from Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maxapress.com [maxapress.com]

- 9. Integrated Metabolomics and Transcriptomics Provide Key Molecular Insights into Floral Stage-Driven Flavonoid Pathway in Safflower - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrated metabolomics and transcriptome analysis on flavonoid biosynthesis in flowers of safflower (Carthamus tinctorius L.) during colour-transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CtWD40-6 enhances the UV-B tolerance of safflower by regulating flavonoid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Genome-Wide Screening for MYB Transcription Factors Involved in Flavonoid Glycoside Biosynthesis in Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genome-Wide Identification of the MYB and bHLH Families in Carnations and Expression Analysis at Different Floral Development Stages [mdpi.com]

- 19. Combinatorial interactions of MYB and bHLH in flavonoid biosynthesis and their function in plants | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. peerj.com [peerj.com]

- 22. Enzymatic conversion of precarthamin to carthamin by a purified enzyme from the yellow petals of safflower - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpsonline.com [ijpsonline.com]

- 24. morana-rtd.com [morana-rtd.com]

- 25. researchgate.net [researchgate.net]

The Antioxidant Mechanism of Carthamone: A Technical Guide

Disclaimer: Scientific literature with specific quantitative data and detailed mechanistic studies on carthamone is limited. This guide synthesizes the available information on this compound and its closely related, structurally similar compounds, namely carthamin, precarthamin, and cardamonin (B96198), to provide a comprehensive overview of its putative antioxidant mechanism of action. The data and pathways described for these related compounds are presented as a strong indication of how this compound likely functions as an antioxidant.

Executive Summary

This compound, a quinone-chalcone C-glycoside abundant in the florets of Carthamus tinctorius L. (safflower), is recognized for its potent antioxidant properties. This technical guide elucidates the multifaceted mechanism of action by which this compound is proposed to mitigate oxidative stress. The core mechanisms include direct radical scavenging and the modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses. This document provides an in-depth analysis of the experimental evidence, presents quantitative data for related compounds, details relevant experimental protocols, and visualizes the involved signaling cascades.

Direct Antioxidant Activity: Radical Scavenging

This compound and its precursors, carthamin and precarthamin, exhibit significant direct antioxidant activity by donating hydrogen atoms or electrons to neutralize free radicals. This has been demonstrated through various in vitro assays.

Data Presentation: Radical Scavenging Activity

The radical scavenging potential of compounds is often quantified by their IC50 value, which represents the concentration required to inhibit 50% of the free radicals in the assay. The following table summarizes the reported IC50 values for carthamin and precarthamin in common radical scavenging assays.

| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| Carthamin | DPPH | 1.23 | BHT | - |

| Precarthamin | DPPH | 2.98 | BHT | - |

Note: Data specific to this compound was not available in the reviewed literature. BHT (Butylated hydroxytoluene) is a standard synthetic antioxidant.

Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of the test compound (e.g., this compound) in methanol.

-

In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a negative control, and a known antioxidant like ascorbic acid or BHT is used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.

Protocol:

-

Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound.

-

Add 20 µL of the test compound solution to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

A standard antioxidant like Trolox is used to create a standard curve.

-

The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, this compound is postulated to exert its antioxidant effects by activating endogenous defense mechanisms through the modulation of key signaling pathways, primarily the Nrf2-ARE and MAPK pathways. This is largely inferred from studies on the structurally similar chalcone, cardamonin.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.

Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and the subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) synthesis.

Visualization of Nrf2-ARE Pathway Activation by this compound:

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating cellular responses to various stimuli, including oxidative stress. The modulation of these pathways by compounds like cardamonin suggests a role in their antioxidant effects, potentially through crosstalk with the Nrf2 pathway. For instance, activation of ERK and p38 has been linked to the phosphorylation and subsequent activation of Nrf2.

Visualization of MAPK Pathway Involvement:

Upregulation of Endogenous Antioxidant Enzymes

A key outcome of Nrf2 activation is the increased synthesis of antioxidant enzymes. While direct data for this compound is lacking, safflower extracts have been shown to influence the activity of these enzymes.

Data Presentation: Effect on Antioxidant Enzyme Activity

The following table presents qualitative data on the effects of safflower extracts on the activity of key antioxidant enzymes.

| Enzyme | Effect of Safflower Extract | Putative Mechanism |

| Superoxide Dismutase (SOD) | Increased activity | Upregulation of gene expression via Nrf2. |

| Catalase (CAT) | Increased activity | Upregulation of gene expression. |

| Glutathione Peroxidase (GPx) | Increased activity | Increased availability of its substrate, glutathione, through Nrf2-mediated GCL upregulation. |

Experimental Protocols

Principle: This technique is used to detect the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus, a key indicator of its activation.

Protocol:

-

Culture cells (e.g., HepG2) and treat with this compound for various time points.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading controls to ensure proper fractionation and equal loading.

Principle: qPCR is used to measure the change in the expression levels of Nrf2 target genes, such as HO-1 and GCLC, following treatment with this compound.

Protocol:

-

Treat cultured cells with this compound for a specified period.

-

Isolate total RNA from the cells using a suitable kit or method (e.g., TRIzol).

-

Assess the purity and concentration of the RNA using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers for HO-1 and GCLC, and a fluorescent dye (e.g., SYBR Green).

-

Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the antioxidant mechanism of this compound.

Conclusion

The antioxidant mechanism of this compound is likely a dual-action process involving both direct radical scavenging and the enhancement of endogenous antioxidant defenses through the modulation of the Nrf2-ARE and MAPK signaling pathways. While direct experimental evidence for this compound is still emerging, the data from structurally analogous compounds provide a robust framework for understanding its significant cytoprotective and antioxidant potential. Further research focusing specifically on this compound is warranted to fully elucidate its mechanism of action and to harness its therapeutic potential in the prevention and treatment of oxidative stress-related diseases.

In Vitro Pharmacological Activities of Carthamone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological activities of Carthamone, a prominent flavonoid derived from the florets of Carthamus tinctorius L. (safflower). The document summarizes key quantitative data, details experimental methodologies for cited activities, and visualizes relevant signaling pathways and workflows to support further research and development.

Antioxidant Activity

This compound and related compounds from Carthamus tinctorius have demonstrated significant antioxidant properties in various in vitro assays. These activities are crucial for mitigating oxidative stress, a key pathological factor in numerous diseases.

Quantitative Data on Antioxidant Activity

| Assay Type | Compound/Extract | Result | Reference |

| Total Antioxidant Capacity | Carthamidin (aqueous extract) | 0.188 - 0.532 mg AAE/g dw | [1] |

| Total Antioxidant Capacity | Carthamin (methanolic extract) | 0.286 - 0.696 mg AAE/g dw | [1] |

| Reducing Power (FRAP) | Carthamidin (aqueous extract) | 0.649 - 0.965 mg AAE/g dw | [1] |

| Reducing Power (FRAP) | Carthamin (methanolic extract) | 0.469 - 0.832 mg AAE/g dw | [1] |

| Oxygen Radical Absorbance Capacity (ORAC) | Carthamus Tinctorius Extract | 130.2 ± 12.3 mmol TE/100 g | [2] |

| DPPH Radical Scavenging | Carthamus caeruleus Extract | IC50: 34.43 ± 4.83 µg/mL | [3] |

| Hydroxyl Radical Scavenging | Carthamus caeruleus Extract | IC50: 512.81 ± 9.46 µg/mL | [3] |

| Ferrous Ion Chelation | Carthamus caeruleus Extract | IC50: 2462.76 ± 1.38 µg/mL | [3] |

AAE: Ascorbic Acid Equivalents; TE: Trolox Equivalents; dw: dry weight; IC50: half maximal inhibitory concentration.

Experimental Protocols

This assay assesses the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

A solution of DPPH in methanol (B129727) is prepared.

-

Various concentrations of the test compound (this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a wavelength around 517 nm.

-

A decrease in absorbance indicates the scavenging of DPPH radicals. The percentage of scavenging activity is calculated relative to a control.[2]

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.

-

The FRAP reagent is prepared, typically containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate (B1210297) buffer (pH 3.6).

-

The test sample is added to the FRAP reagent.

-

The mixture is incubated at 37°C.

-

The reduction of the ferric-tripyridyltriazine complex to the ferrous form results in the formation of an intense blue color.

-

The absorbance of the colored product is measured at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance change to a standard curve, usually prepared with FeSO₄ or Trolox.[1]

Signaling Pathway: Akt/Nrf2 in Antioxidative Stress Response

Carthami Flos extract has been shown to promote the nuclear translocation of Nrf2, a key transcription factor in the cellular antioxidant response, which is often regulated by the Akt signaling pathway.[4]

Anti-inflammatory Activity

This compound demonstrates anti-inflammatory effects by protecting cell membranes and inhibiting protein denaturation, key processes involved in the inflammatory cascade.

Quantitative Data on Anti-inflammatory Activity

| Assay Type | Compound/Extract | Concentration | Result (% Protection/Inhibition) | Reference |

| Protection Against Hypotonic Stress-Induced Hemolysis | Carthamus caeruleus Extract | 3000 µg/mL | 98.13 ± 0.15% | [3] |

| Protection Against Heat Stress-Induced Hemolysis | Carthamus caeruleus Extract | 3000 µg/mL | 70 ± 1.27% | [3] |

| Inhibition of Ovalbumin Denaturation | Carthamus caeruleus Extract | 3000 µg/mL | 81.05 ± 2.2% | [3] |

Experimental Protocols

This assay uses red blood cells (RBCs) as a model system. The stabilization of the RBC membrane against stress-induced lysis is analogous to the stabilization of lysosomal membranes, which prevents the release of pro-inflammatory mediators.

-

An erythrocyte suspension is prepared from fresh blood.

-

The test compound (this compound) is mixed with the erythrocyte suspension. A control is prepared with a vehicle instead of the test compound.

-

Heat-Induced Hemolysis: The mixture is incubated in a water bath at a specific temperature (e.g., 56°C) for 30 minutes.[3]

-

Hypotonicity-Induced Hemolysis: The erythrocytes are subjected to a hypotonic solution.

-

After incubation, the tubes are centrifuged.

-

The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured at 560 nm.

-

The percentage of protection is calculated by comparing the absorbance of the sample-treated group to the control group.[3]

Inflammation can be caused by the denaturation of tissue proteins. This assay evaluates the ability of a compound to prevent thermally-induced protein denaturation.

-

A solution of a protein, such as bovine serum albumin (BSA) or ovalbumin, is prepared.

-

The test compound is added to the protein solution.

-

The mixture is incubated at a high temperature (e.g., 72°C) for a set time to induce denaturation.

-

After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

-

The percentage inhibition of denaturation is calculated by comparing the turbidity of the sample-treated group to the control.

Signaling Pathway: NF-κB Inhibition

A key mechanism for the anti-inflammatory activity of many natural compounds, including those related to this compound, is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6]

Anticancer Activity

Cardamonin (B96198), a chalcone (B49325) structurally related to this compound, has shown promising anticancer efficacy against a range of cancer cell lines in vitro. Its mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[7]

Quantitative Data on Anticancer Activity (Cardamonin)

| Cancer Type | Cell Line | IC50 Value | Reference |

| Lung Cancer | A549 | 15.4 µM | [7] |

| Lung Cancer | H460 | 17.6 µM | [7] |

| Breast Cancer | MDA-MB-231 | 18.2 µM | [7] |

| Melanoma | A375 | 15.2 µM | [7] |

| Leukemia | WEHI-3 | 1.8 µg/mL | [7] |

| Multiple Myeloma | U266 | ~12.5 µM | [5] |

Note: The data above is for Cardamonin, a related chalcone, and serves as a strong indicator for the potential activity of this compound.

Experimental Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

After incubation, the treatment medium is removed, and MTT solution is added to each well.

-

The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan (B1609692) crystals.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.[8]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is common in cancer, and it is a key target for anticancer agents like Cardamonin.[7][9]

Neuroprotective Activity

Extracts from Carthamus tinctorius and its active components, including carthamin, exhibit neuroprotective effects by scavenging free radicals and protecting neuronal cells from oxidative stress-induced death.[10]

Quantitative Data on Neuroprotective Activity

| Assay Type | Compound/Extract | Concentration | Result (% Cell Viability vs H₂O₂ Control) | Reference |

| Neuroprotection in SH-SY5Y cells | Cardamom-H Extract | 1 µg/mL | ~93% | [11] |

| Neuroprotection in SH-SY5Y cells | Cardamom-EA Extract | 1 µg/mL | ~94% | [11] |

| Inhibition of Glutamate-induced Cell Death | Mogami-benibana petal extract | Not specified | Inhibited C6 glia cell death | [10] |

Note: Data for Cardamom extracts are shown as related examples of neuroprotection against oxidative stress.

Experimental Protocol

This protocol uses a neuronal cell line (e.g., SH-SY5Y) to model neurotoxicity and assess the protective effects of a test compound.

-

SH-SY5Y neuroblastoma cells are cultured in a suitable medium and seeded in multi-well plates.

-

Cells are pre-treated with various concentrations of the test compound (this compound) for a specified duration (e.g., 24 hours).

-

An oxidative stressor, such as hydrogen peroxide (H₂O₂) or rotenone, is added to the culture medium to induce neuronal cell damage.[11][12]

-

After incubation with the toxin, cell viability is assessed using methods like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the medium.

-

Additional endpoints can be measured, such as intracellular Reactive Oxygen Species (ROS) levels using fluorescent probes (e.g., DCFH-DA), mitochondrial membrane potential, and markers of apoptosis like caspase-3 activity.[4][12]

-

An increase in cell viability or a reduction in ROS/apoptosis markers in the presence of this compound indicates a neuroprotective effect.[12]

Experimental Workflow Visualization

Enzyme Inhibition

This compound and related phytochemicals have been investigated for their potential to inhibit enzymes relevant to various diseases, including diabetes and neurodegenerative disorders.

Quantitative Data on Enzyme Inhibition

| Enzyme Target | Compound/Extract | IC50 Value | Reference |

| α-Amylase | Ocimum tenuiflorum Methanol Extract | 2.14 ± 0.14 mg/mL | [13] |

| α-Glucosidase | Ocimum tenuiflorum Methanol Extract | < 0.64 mg/mL | [13] |

| α-Glucosidase | Thioquinoline Derivative (Synthetic) | 14.0 ± 0.6 µM | [14] |

| Tyrosinase | Cycloorbicoside A-7-monoacetate | 113.24 mg KAE/g | [15] |

| Acetylcholinesterase (AChE) | Diterpene Derivative (Synthetic) | 5.64 mg GALAE/g | [15] |

KAE: Kojic Acid Equivalents; GALAE: Galantamine Equivalents. Note: Data for related plant extracts and compounds are provided to illustrate potential inhibitory activities.

Experimental Protocols

This assay measures the ability of a compound to inhibit α-amylase, an enzyme that breaks down starch into sugars.

-

The test compound (this compound) is pre-incubated with a solution of α-amylase.

-

A starch solution is added to the mixture to start the enzymatic reaction.

-

The reaction is incubated at a specific temperature (e.g., 37°C).

-

The reaction is stopped by adding a reagent like dinitrosalicylic acid (DNS).

-

The amount of reducing sugar (e.g., maltose) produced is quantified by measuring the absorbance of the colored product after heating.

-

The percentage of enzyme inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control.[16]

This assay evaluates the inhibition of α-glucosidase, an enzyme involved in the breakdown of disaccharides.

-

The test compound is pre-incubated with α-glucosidase enzyme solution in a buffer (e.g., phosphate (B84403) buffer, pH 6.9).

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.

-

The mixture is incubated at 37°C.

-

The enzyme hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product.

-

The reaction is stopped by adding a basic solution, such as sodium carbonate.

-

The absorbance of the p-nitrophenol is measured at 405 nm.

-

The inhibitory activity is calculated as a percentage relative to a control without the inhibitor.[13][14]

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Natural Antioxidant and Anti-Inflammatory Properties of Carthamus caeruleus L. Root Aqueous Extract: An In Vitro Evaluation [mdpi.com]

- 4. Active substances and molecular mechanisms of the anti-myocardial ischemia effects of Carthami flos by network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardamonin exerts potent activity against multiple myeloma through blockade of NF-κB pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An overview of the potential anticancer properties of cardamonin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publishing.emanresearch.org [publishing.emanresearch.org]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and neuroprotective activities of Mogami-benibana (safflower, Carthamus tinctorius Linne) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multivalent Neuroprotective Activity of Elettaria cardamomum (Cardamom) and Foeniculum vulgare (Fennel) in H2O2-Induced Oxidative Stress in SH-SY5Y Cells and Acellular Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro neuroprotective potential of four medicinal plants against rotenone-induced toxicity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antidiabetic and In Vitro Enzyme Inhibition Studies of Methanol Extract of Ocimum tenuiflorum Linn Leaves and Its Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzyme inhibitory and antioxidant activities of traditional medicinal plants: Potential application in the management of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Carthamone in Traditional and Modern Medicine: A Technical Guide for Researchers

Introduction

Carthamone, a prominent chalcone (B49325) pigment derived from the florets of safflower (Carthamus tinctorius L.), has a long-standing history in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM) where the plant is known as Hong Hua (红花).[1] Traditionally, it has been employed to invigorate blood circulation, alleviate pain, and treat conditions related to blood stasis, such as menstrual disorders and cardiovascular ailments.[2][3] Modern pharmacological research has begun to unravel the molecular mechanisms underpinning these traditional uses, revealing this compound and its derivatives, notably Hydroxysafflor Yellow A (HSYA), as potent modulators of key signaling pathways involved in inflammation, oxidative stress, and apoptosis. This technical guide provides an in-depth overview of the current understanding of this compound's role in medicine, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols to aid researchers and drug development professionals.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological effects, primarily centered around its anti-inflammatory, cardioprotective, and neuroprotective properties. These effects are mediated through its interaction with a complex network of intracellular signaling pathways.

Anti-inflammatory Effects

In traditional medicine, Carthamus tinctorius has been widely used to treat inflammatory conditions.[3] Scientific studies have validated this use, demonstrating that its active constituents can suppress key inflammatory mediators.

Signaling Pathway:

A central mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . Under inflammatory conditions (e.g., stimulation by lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound and its derivatives have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of these inflammatory enzymes.[4]

Quantitative Data:

The anti-inflammatory efficacy of this compound and related compounds has been quantified in various in vitro studies.

| Compound | Cell Line | Target | IC50 Value | Reference |

| Cardamonin | RAW 264.7 | NO Production | 11.4 µM | [5] |

| Cardamonin | RAW 264.7 | PGE2 Production | 26.8 µM | [5] |

| Cardamonin | RAW 264.7 | TNF-α Secretion | 4.6 µM | [5] |

| Cardamonin | Whole Blood | Thromboxane B2 (COX-1) | 2.9 µM | [5] |

| Cardamonin* | Whole Blood | Thromboxane B2 (COX-2) | 1.1 µM | [5] |

Note: Data for Cardamonin, a structurally similar chalcone, is presented here due to a lack of specific IC50 values for this compound in the reviewed literature. These values provide an approximate indication of the potency of this class of compounds.

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Cells

This protocol outlines a general procedure for assessing the anti-inflammatory effects of this compound in a macrophage cell line.

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

-

Inflammatory Stimulation:

-

Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent assay, which measures nitrite, a stable product of NO.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Collect the supernatant at an appropriate time point (e.g., 6-24 hours) and measure the concentration of cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression (iNOS, COX-2): After a shorter incubation period (e.g., 6 hours), lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression of Nos2 and Ptgs2 (genes for iNOS and COX-2, respectively), using a housekeeping gene (e.g., Actb) for normalization.

-

Cardioprotective Effects

The traditional use of Hong Hua for blood circulation and heart-related conditions is strongly supported by modern research, with HSYA being a key player in its cardioprotective effects. HSYA has been shown to ameliorate myocardial ischemia/reperfusion (I/R) injury by reducing infarct size and inhibiting apoptosis.[1][6]

Signaling Pathways:

HSYA exerts its cardioprotective effects through multiple pathways, including the activation of the AMP-activated protein kinase (AMPK)/mTOR pathway and inhibition of the NLRP3 inflammasome .

-

AMPK/mTOR Pathway: HSYA can activate AMPK, a key sensor of cellular energy status. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway. This inhibition promotes autophagy, a cellular recycling process that helps clear damaged components and protect cardiomyocytes during I/R injury.

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress (such as I/R), triggers the cleavage of pro-caspase-1 into its active form. Caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms, leading to inflammation and cell death. HSYA has been found to suppress the activation of the NLRP3 inflammasome, thereby reducing the inflammatory response in the myocardium.[1]

Quantitative Data:

Studies on animal models of myocardial I/R injury have demonstrated the significant cardioprotective effects of HSYA.

| Treatment | Animal Model | Parameter | Result | Reference |

| HSYA | Mouse MI/RI | Myocardial Infarct Area | Reduced | [6] |

| HSYA | Mouse MI/RI | Serum CK, CPK, LDH, cTnI | Decreased | [6] |

| HSYA | Mouse MI/RI | Myocardial Iron Content | Decreased | [6] |

| HSYA | Mouse MI/RI | Myocardial GPX4, SLC7A11 | Increased | [6] |

Experimental Protocol: In Vivo Myocardial Ischemia/Reperfusion (MI/R) Model

This protocol describes a common method for inducing MI/R in mice to study the effects of cardioprotective agents like HSYA.

-

Animal Model:

-

Use adult male C57BL/6 mice.

-

Anesthetize the mice (e.g., with pentobarbital (B6593769) sodium).

-

Intubate and ventilate the animals.

-

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the paling of the anterior ventricular wall.

-

Maintain the ischemia for a defined period (e.g., 30-45 minutes).

-

Release the ligature to allow for reperfusion for a specified duration (e.g., 24 hours).

-

-

Drug Administration:

-

Administer HSYA (e.g., via intravenous or intraperitoneal injection) at a specific time point, either before ischemia or at the onset of reperfusion.

-

-

Assessment of Myocardial Injury:

-

Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain the ventricles with 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted area remains pale. The infarct size can be quantified as a percentage of the area at risk.

-

Cardiac Enzyme Measurement: Collect blood samples and measure the serum levels of cardiac injury markers such as creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI) using ELISA kits.

-

Histological Analysis: Fix heart tissue in formalin, embed in paraffin, and perform hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome staining to assess tissue damage and fibrosis.

-

Neuroprotective Effects

This compound and its derivatives also exhibit significant neuroprotective properties, which are attributed to their antioxidant and anti-apoptotic activities.

Signaling Pathways:

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1). This leads to the production of antioxidant enzymes that protect neuronal cells from oxidative damage.

-

Regulation of Apoptosis (Bcl-2/Bax Ratio): Apoptosis, or programmed cell death, is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. The ratio of Bax to Bcl-2 is a critical determinant of cell survival. This compound and its derivatives have been shown to increase the expression of Bcl-2 and decrease the expression of Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival and protecting neurons from apoptotic death.[7]

Quantitative Data:

The neuroprotective effects of safflower extracts have been demonstrated in cell culture models of oxidative stress.

| Treatment | Cell Line | Stressor | Parameter | Result | Reference |

| CTS + TC Extract | SH-SY5Y | H2O2 | Bax Expression | Decreased | [7] |

| CTS + TC Extract | SH-SY5Y | H2O2 | Bcl-2 Expression | Increased | [7] |

| CTS + TC Extract | SH-SY5Y | H2O2 | Bcl-2/Bax Ratio | Increased | [7] |

*CTS: Carthamus tinctorius Seed; TC: Taraxacum coreanum.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol provides a framework for evaluating the neuroprotective effects of this compound against oxidative stress in a human neuroblastoma cell line.

-

Cell Culture:

-

Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[7]

-

-

Treatment and Oxidative Stress Induction:

-

Seed cells in 96-well or 6-well plates and allow them to attach.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).[7]

-

Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H2O2) (e.g., 300 µM) or 6-hydroxydopamine (6-OHDA) to the culture medium for 24 hours.[7]

-

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by viable cells is proportional to the number of living cells.

-

Apoptosis Analysis:

-

Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of Bcl-2 and Bax. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. Densitometry can be used to quantify the Bax/Bcl-2 ratio.[7]

-

Flow Cytometry: Use an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit to quantify the percentage of apoptotic and necrotic cells by flow cytometry.

-

-

Conclusion and Future Directions

This compound, a key bioactive compound from Carthamus tinctorius, holds significant therapeutic potential, bridging its traditional uses with modern pharmacological validation. Its demonstrated anti-inflammatory, cardioprotective, and neuroprotective effects are rooted in its ability to modulate critical signaling pathways such as NF-κB, Nrf2, and those regulating apoptosis. The data and protocols presented in this guide offer a foundation for further research into this compound and its derivatives.

For drug development professionals, this compound represents a promising natural scaffold for the design of novel therapeutics targeting a range of diseases underpinned by inflammation and oxidative stress. Future research should focus on obtaining more specific quantitative data for this compound itself, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring its efficacy and safety in clinical trials. The continued investigation into this traditionally valued medicinal compound is poised to yield new and effective treatments for a variety of challenging medical conditions.

References

- 1. Hydroxysafflor yellow A mitigates myocardial fibrosis induced by isoproterenol and angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sustained Activation of Nuclear Erythroid 2-Related Factor 2/Antioxidant Response Element Signaling Promotes Reductive Stress in the Human Mutant Protein Aggregation Cardiomyopathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardamonin inhibits COX and iNOS expression via inhibition of p65NF-kappaB nuclear translocation and Ikappa-B phosphorylation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardamonin, inhibits pro-inflammatory mediators in activated RAW 264.7 cells and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxysafflor Yellow A Alleviates Acute Myocardial Ischemia/Reperfusion Injury in Mice by Inhibiting Ferroptosis via the Activation of the HIF-1α/SLC7A11/GPX4 Signaling Pathway [mdpi.com]

- 7. Carthamus tinctorius L. Seed and Taraxacum coreanum Attenuate Oxidative Stress Induced by Hydrogen Peroxide in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Carthamone pigment

An In-depth Technical Guide to the Discovery and History of Carthamone Pigment

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Overview

This compound, more commonly known as carthamin, is the principal red pigment extracted from the florets of safflower (Carthamus tinctorius L.). Its use as a potent natural colorant dates back millennia, with evidence of its application in dyeing textiles in ancient Egypt.[1][2] In Japan, the pigment, known as "beni" (紅), has been integral to cultural practices for over 1,400 years, serving as a dye for textiles and a colorant in cosmetics and food.[1]

The scientific investigation into carthamin began in earnest in the 19th century. The pigment was first formally named by Schlieper in 1846.[3] However, elucidating its complex chemical structure proved to be a formidable challenge that spanned over a century. Pioneering work was conducted by Dr. Chika Kuroda, one of the first female students to enroll at a Japanese Imperial University, in the early 20th century.[1] Despite these efforts, the definitive stereo structure of carthamin was not confirmed until 2019.[1] A significant breakthrough in understanding its formation occurred in 2021 with the identification of the key enzyme responsible for its biosynthesis.[1][4]

Carthamin belongs to a unique class of compounds known as quinochalcone C-glycosides, which are found exclusively in Carthamus tinctorius.[3] It is a dimeric quinochalcone, where the extensive system of conjugated bonds is responsible for its vibrant red color.[2] This guide provides a comprehensive technical overview of the history, physicochemical properties, biosynthesis, and experimental protocols related to this historically significant pigment.

Physicochemical and Quantitative Data

Carthamin is a complex molecule with distinct physical and chemical properties. It presents as a dark red powder or bright scarlet prismatic needles with a characteristic green luster.[5][6] The pigment is known for its instability in solution, particularly when exposed to heat, light, and acidic conditions.[6][7] Its stability is considerably greater under alkaline conditions.[8] For instance, at 25°C, the decomposition half-life of carthamin is approximately 4.0 hours at pH 5.0, but extends to 12.5 hours at pH 12.0.[8] The concentration of carthamin in dried safflower florets typically ranges from 3-6%.[9]

All pertinent quantitative data for carthamin is summarized in Table 1 for ease of reference and comparison.

| Property | Value | Citation(s) |

| IUPAC Name | (2Z,6S)-5,6-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[[(3S)-2,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexa-1,4-dien-1-yl]methylidene]cyclohex-4-ene-1,3-dione | [10] |

| Molecular Formula | C₄₃H₄₂O₂₂ | [2][5] |

| Molar Mass | 910.787 g·mol⁻¹ | [2] |

| Appearance | Bright scarlet prismatic needles; Dark red powder with a green luster. | [5][6] |

| Melting Point | 228-230°C (with decomposition) | [5] |

| Solubility | Sparingly soluble in water, ethanol, methanol; Soluble in dilute alkali; Insoluble in acetone (B3395972). | [3][5] |

| UV Absorption Maxima | In Ethanol: 244, 373, 515 nmIn DMF: 530 nm | [5] |

| Content in Florets | 3-6% (w/w) | [9] |

| Stability (Half-life) | At 25°C, pH 5.0: ~4.0 hoursAt 25°C, pH 12.0: ~12.5 hours | [8][11] |

Table 1. Summary of Quantitative Data for this compound (Carthamin).

Biosynthesis of Carthamin

The biosynthesis of carthamin is a multi-step enzymatic process originating from the flavonoid pathway. The process begins with a chalcone (B49325) precursor, 2,4,6,4'-tetrahydroxychalcone, which undergoes glycosylation to form the water-soluble yellow pigments Safflor Yellow A and subsequently Safflor Yellow B.[2]

The pathway proceeds to the formation of a critical yellow intermediate, precarthamin. The final and rate-determining step is the conversion of this yellow precursor into the red carthamin pigment. This transformation is an oxidative decarboxylation reaction catalyzed by a recently identified enzyme named carthamin synthase (CarS) .[1][4] Research has revealed that carthamin synthase is a peroxidase homolog (identified as CtPOD1, CtPOD2, and CtPOD3) that uniquely utilizes molecular oxygen (O₂) as the electron acceptor, rather than the hydrogen peroxide (H₂O₂) typically used by peroxidases.[1][4] This final enzymatic step is responsible for the characteristic reddening of safflower petals as they mature and wilt.[1]

Caption: Biosynthetic pathway of carthamin from its chalcone precursor.

Experimental Protocols

Extraction and Purification of Carthamin

The extraction of carthamin relies on the differential solubility of the pigments within safflower florets. The water-soluble yellow pigments are first removed, after which the water-insoluble carthamin is extracted under alkaline conditions and subsequently precipitated by acidification.

Methodology:

-

Removal of Yellow Pigments: Suspend 1 part of finely ground, dried safflower florets (C. tinctorius) in approximately 20 parts of cold deionized water. Stir the suspension for 30-60 minutes to dissolve the water-soluble yellow pigments (safflor yellow). Separate the floral material from the yellow solution via filtration or centrifugation. Repeat this washing step until the aqueous phase is nearly colorless.

-

Alkaline Extraction: Suspend the washed floral material in 20 parts of a cold (4-5°C) 0.5% (w/v) sodium carbonate solution. Stir the alkaline suspension for 30 minutes to extract the red carthamin pigment.[7][9]

-

Clarification: Centrifuge the suspension at 3500 rpm for 15 minutes to pellet the solid plant debris. Decant and collect the red supernatant. This step can be repeated to maximize yield.[9]

-

Precipitation: Cool the combined supernatant and slowly acidify it to a pH of approximately 3.5 by adding 0.5% citric acid solution dropwise with constant stirring. Carthamin will precipitate out of the solution as a red solid.[9]

-

Cellulose (B213188) Adsorption (Purification): To further purify, add cellulose powder (approx. 0.5 g per 1 g of starting material) to the acidified solution. Stir for 30 minutes to allow the carthamin to adsorb onto the cellulose.[7][9]

-

Washing: Centrifuge the mixture and discard the supernatant. Resuspend the cellulose pellet in deionized water and centrifuge again. Repeat this washing process 5-6 times until the supernatant is colorless, removing any remaining impurities.[7]

-

Elution: Suspend the final, washed cellulose pellet in a minimal volume of 60% aqueous acetone and stir for 30 minutes. The purified carthamin will elute from the cellulose into the acetone solution.

-

Final Isolation: Centrifuge to pellet the cellulose. Collect the red acetone supernatant and remove the solvent under reduced pressure or by freeze-drying to obtain purified carthamin powder.[9]

Caption: Experimental workflow for the extraction and purification of carthamin.

Analytical Characterization

The identity and purity of extracted carthamin can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. HPLC Analysis Protocol

A reversed-phase HPLC method is effective for the separation and quantification of carthamin.[12]

-

System: HPLC system with a UV/Vis detector.

-

Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm I.D.), or equivalent C18 column.[12]

-

Mobile Phase: Isocratic elution with Methanol:Water (45:55, v/v).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV/Vis detector set to 520 nm.[12]

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the purified carthamin extract in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.

-

Expected Result: A sharp peak with a retention time of approximately 6.0 minutes corresponds to carthamin under these conditions.[12]

B. ¹H-NMR Spectroscopy Protocol

¹H-NMR spectroscopy is a powerful tool for structural confirmation and quantitative analysis without requiring a certified standard.[13]

-

System: NMR Spectrometer (e.g., 400 MHz or higher).

-

Internal Standard (for quantification): Hexamethyldisilane (HMD).[13]

-

Sample Preparation: Dissolve a precisely weighed amount of purified carthamin in the deuterated solvent containing a known concentration of the internal standard.

-

Analysis: Acquire the ¹H-NMR spectrum. The carthamin content can be calculated from the ratio of the integral of the singlet signal at approximately δ 9.3 ppm (corresponding to H-16 of carthamin) to the integral of the HMD signal at δ 0 ppm.[13]

References

- 1. Research News - Researchers Identify the Biosynthesis of Carthamin, the Historic Red Colorant in Safflowers | Tohoku University [tohoku.ac.jp]

- 2. Carthamin - Wikipedia [en.wikipedia.org]

- 3. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the Genes Coding for Carthamin Synthase, Peroxidase Homologs that Catalyze the Final Enzymatic Step of Red Pigmentation in Safflower (Carthamus tinctorius L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carthamin [drugfuture.com]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. Research Journal of Biological Sciences [makhillpublications.co]

- 8. Stability of carthamin fromCarthamus tinctorius in aqueous solution: pH and temperature effects [agris.fao.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Carthamin | C43H42O22 | CID 135565560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Safflower (Carthamus tinctorius) LC - CAMEO [cameo.mfa.org]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Quantitative Determination of Carthamin in Carthamus Red by 1H-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Spectroscopic Profile of Pure Carthamone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for pure carthamone, the primary red pigment isolated from the flowers of Carthamus tinctorius L. The information presented herein is intended to serve as a core reference for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents. This document details the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, alongside the experimental protocols for its isolation and analysis.

Chemical Structure of this compound